molecular formula C15H17NO2 B2639572 N-(3,4-dimethoxybenzyl)aniline CAS No. 82363-30-2

N-(3,4-dimethoxybenzyl)aniline

Cat. No.: B2639572
CAS No.: 82363-30-2
M. Wt: 243.306
InChI Key: RVBRHEDEWVLKEC-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)aniline is an organic compound with the molecular formula C15H17NO2. It is also known by its IUPAC name, this compound. This compound is characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, attached to an aniline moiety. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N-(3,4-Dimethoxybenzyl)aniline is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Future Directions

The 3,4-dimethoxybenzyl group, which is part of the “N-(3,4-dimethoxybenzyl)aniline” molecule, has been used as a protective group for the thiol moiety in the formation of self-assembled monolayers . This suggests potential applications in the field of materials science and nanotechnology .

Mechanism of Action

Target of Action

The primary target of N-(3,4-dimethoxybenzyl)aniline is the thiol moiety in aromatic thiolates . The compound acts as a protective group for the thiol moiety, increasing its solubility and stability .

Mode of Action

This compound: interacts with its targets by acting as a protective group for the thiol moiety in aromatic thiolates . This increases the solubility and stability of the precursor, but the protective group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Biochemical Pathways

The biochemical pathways affected by This compound involve the formation of self-assembled monolayers (SAMs) of aromatic thiolates . The compound facilitates the synthesis of the respective precursors by remaining stable under Pd-catalyzed C-C bond formation reaction conditions .

Pharmacokinetics

The ADME properties of This compound The compound’s ability to increase the solubility and stability of aromatic thiolate precursors suggests it may have favorable absorption and distribution characteristics .

Result of Action

The molecular and cellular effects of This compound ’s action involve the formation of high-quality self-assembled monolayers (SAMs) of aromatic thiolates . These SAMs have the same structure and quality as those obtained from the respective unprotected thiols .

Action Environment

Environmental factors such as temperature and the presence of protons influence the action of This compound . The protective group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)aniline typically involves the reaction of 3,4-dimethoxybenzyl chloride with aniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of catalysts and advanced purification techniques like recrystallization or chromatography ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxybenzyl)aniline undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of N-(3,4-dimethoxybenzyl)amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

N-(3,4-Dimethoxybenzyl)aniline can be compared with other similar compounds, such as:

    N-(3,4-Dimethoxyphenyl)aniline: Similar structure but lacks the benzyl group.

    N-(3,4-Dimethoxybenzyl)amine: Similar structure but lacks the aniline moiety.

    3,4-Dimethoxyaniline: Similar structure but lacks the benzyl group.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-17-14-9-8-12(10-15(14)18-2)11-16-13-6-4-3-5-7-13/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBRHEDEWVLKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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